molecular formula C25H18ClN3O5 B11132735 2-{4-[7-Chloro-2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide

2-{4-[7-Chloro-2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide

Cat. No.: B11132735
M. Wt: 475.9 g/mol
InChI Key: APJUYSYRNGYEEZ-UHFFFAOYSA-N
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Description

2-{4-[7-CHLORO-2-(6-METHYLPYRIDIN-2-YL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL]PHENOXY}ACETAMIDE is a complex organic compound that features a chromeno-pyrrol core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[7-CHLORO-2-(6-METHYLPYRIDIN-2-YL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL]PHENOXY}ACETAMIDE typically involves multiple steps, including the formation of the chromeno-pyrrol core and subsequent functionalization. One common approach is the condensation of 5-chlorosalicylaldehyde with 2-amino-5-methylpyridine, followed by cyclization and further substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-{4-[7-CHLORO-2-(6-METHYLPYRIDIN-2-YL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL]PHENOXY}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-{4-[7-CHLORO-2-(6-METHYLPYRIDIN-2-YL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[7-CHLORO-2-(6-METHYLPYRIDIN-2-YL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL]PHENOXY}ACETAMIDE is unique due to its chromeno-pyrrol core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H18ClN3O5

Molecular Weight

475.9 g/mol

IUPAC Name

2-[4-[7-chloro-2-(6-methylpyridin-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]phenoxy]acetamide

InChI

InChI=1S/C25H18ClN3O5/c1-13-3-2-4-20(28-13)29-22(14-5-8-16(9-6-14)33-12-19(27)30)21-23(31)17-11-15(26)7-10-18(17)34-24(21)25(29)32/h2-11,22H,12H2,1H3,(H2,27,30)

InChI Key

APJUYSYRNGYEEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)OCC(=O)N

Origin of Product

United States

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